N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

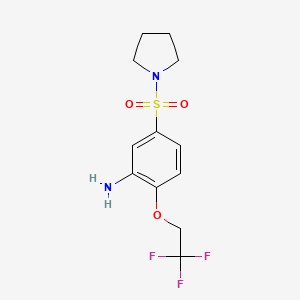

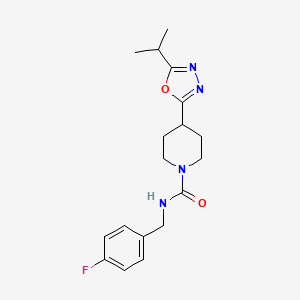

“N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many important molecules .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a sulfonyl group, which is in turn connected to a thiophene ring. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups and the amide might confer solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Molecular Docking

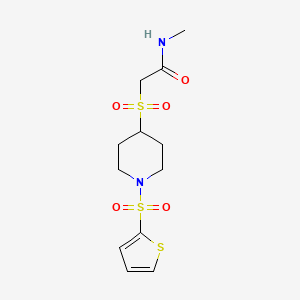

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide analogs have been synthesized using both conventional and microwave-assisted protocols. These compounds demonstrated inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). A particular compound exhibited notable activity against these enzymes, underscoring the importance of structure-activity relationship (SAR) studies and molecular docking to explore binding modes (Virk et al., 2018).

Anticancer Activity

Novel derivatives incorporating the N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide motif have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, such as MCF7. Some compounds outperformed the reference drug Doxorubicin in terms of IC50 values, highlighting their potential as therapeutic agents against cancer (Al-Said et al., 2011).

Pharmacological Characterization

Compounds structurally related to N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide have been pharmacologically characterized as κ-opioid receptor (KOR) antagonists. They exhibit high affinity and selectivity for KORs, demonstrating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

Antibacterial Activity

Derivatives bearing the N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide structure have been synthesized and evaluated for antibacterial activity. These compounds showed moderate to potent inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Molecular Hybridization for Hepatocellular Carcinoma

A study investigated the cytotoxic effects of sulfonamide-derived isatins, related to N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide, on hepatocellular carcinoma cell lines. The compounds exhibited variable cytotoxicity, with some showing significant anticancer potential and safety profiles, suggesting their utility in HCC management (Eldeeb et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHDLUKHLFIFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)

![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)